Ethyl 2-mercaptothiazole-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3H,2H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUBXQKQVVRFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multistep Synthesis via Cyclization of Precursors
A classical approach involves the cyclization of suitable β-ketoesters or α-haloketones with thiourea or related sulfur-nitrogen containing reagents to form the thiazole ring.
- Starting Materials : Ethyl acetoacetate or its derivatives, halogenated ketones, and thiourea.
- Process : Reaction of ethyl acetoacetate derivatives with thiourea under acidic or basic conditions leads to ring closure forming the thiazole nucleus with the mercapto group at position 2.
- Ester Functionality : The ethyl ester group is introduced from the ethyl acetoacetate starting material and remains intact throughout the cyclization.
- Reaction Conditions : Typically involve reflux in ethanol or other suitable solvents, sometimes with catalysts or bases to facilitate cyclization.
This method allows for good control over substitution patterns but may require purification steps after each stage.
One-Pot or Atom-Economy Approaches
Modern synthetic trends favor one-pot, atom-economical procedures that minimize waste and use environmentally friendly solvents.
- Green Chemistry Principles : Use of water as solvent, solvent-free conditions, or microwave-assisted synthesis.
- Catalysis : Employing metal catalysts such as nickel or copper salts to promote intramolecular cyclization.
- Example : Copper-catalyzed reactions of 2-iodoanilines with dithiocarbamates or thiourea derivatives can yield 2-mercaptothiazole derivatives in high yields.
- Advantages : These methods reduce reaction times, improve yields, and lower environmental impact.
Specific Research Findings and Conditions
| Method Type | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Multistep Cyclization | Ethyl acetoacetate + Thiourea | Acidic/Basic, reflux in ethanol | 70-85 | Traditional method; requires isolation of intermediates |
| Copper-Catalyzed One-Pot | 2-Iodoanilines + Dithiocarbamates | Cu(OAc)2, Cs2CO3, DMF, 120°C | Up to 97 | Efficient, ligand-free catalyst; scalable; mild conditions |
| Nickel-Catalyzed Cyclization | N-Arylthioureas | Ni(II) salts, mild conditions | Up to 95 | Cost-effective catalyst; short reaction time; high selectivity |
| Microwave-Assisted Synthesis | Various precursors | Microwave irradiation, solvent-free | 80-90 | Faster reaction times; eco-friendly; suitable for scale-up |
These data are synthesized from multiple recent studies on benzothiazole derivatives and related thiazole compounds, emphasizing the adaptability of these methods to ethyl 2-mercaptothiazole-5-carboxylate synthesis.
Analysis and Comparison of Methods
| Feature | Multistep Cyclization | One-Pot Catalytic Methods | Microwave-Assisted Synthesis |
|---|---|---|---|
| Reaction Time | Hours to days | 1-2 hours | Minutes to an hour |
| Environmental Impact | Moderate (organic solvents) | Low (green solvents or solvent-free) | Low (energy-efficient) |
| Yield | Moderate to high (70-85%) | High (up to 97%) | High (80-90%) |
| Scalability | Good but requires purification | Excellent | Good but equipment-dependent |
| Cost | Moderate (reagents and solvents) | Low (cheap catalysts, less solvent) | Moderate (microwave equipment) |
Chemical Reactions Analysis
Nucleophilic Substitution at the Mercapto Group
The thiol group undergoes alkylation and acylation reactions, forming thioethers or thioesters. For example:
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Alkylation : Reaction with alkyl halides (e.g., isobutyl bromide) in the presence of a base (e.g., K₂CO₃) yields S-alkyl derivatives. This is analogous to methods used for structurally similar 2-mercaptobenzothiazoles .
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Acylation : Treatment with acyl chlorides produces thioesters, which are intermediates for further functionalization .
Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Isobutyl bromide, K₂CO₃, DMF, 80–85°C | S-Isobutyl derivative | ~90% | |
| Acylation | Acetyl chloride, pyridine, RT | Thioester | - |
Ester Hydrolysis and Derivative Formation
The ethyl ester undergoes hydrolysis to form the carboxylic acid, which can be further modified:
-
Base-Catalyzed Hydrolysis : NaOH or LiAlH₄ reduces the ester to a hydroxymethyl group, as demonstrated in related thiazolecarboxylates .
-
Transesterification : Alcohol exchange reactions under acidic or basic conditions yield alternate esters (e.g., methyl or benzyl esters) .
Key Data
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Hydrolysis | LiAlH₄, THF, 0°C → RT | 5-(Hydroxymethyl)thiazole | 75% yield |
| Transesterification | Methanol/HCl, reflux | Methyl ester | Requires catalysis |
Condensation and Cyclization Reactions
The compound participates in cyclocondensation with α-haloketones or α-aminonitriles to form fused heterocycles:
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Hantzsch-Type Cyclization : Reaction with α-haloketones forms bis-thiazole systems, leveraging the nucleophilic sulfur and nitrogen atoms .
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Cook–Heilbron Synthesis : Interaction with α-aminonitriles yields 5-aminothiazole derivatives, a pathway validated for analogous mercaptothiazoles .
Mechanistic Insight
Cyclization often proceeds via nucleophilic attack by the thiol group, followed by ring closure (e.g., Scheme 8 in ). Steric and electronic factors influence regioselectivity .
Oxidation and Disulfide Formation
The mercapto group is susceptible to oxidation:
-
Disulfide Bridging : Mild oxidation
Scientific Research Applications
Antimicrobial Activity
EMT and its derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the mercaptothiazole moiety exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL for certain derivatives, indicating strong antibacterial effects .
Antitumor Properties
Studies have also highlighted the potential of EMT in cancer treatment. Compounds derived from mercaptothiazole structures have been evaluated against human cervical cancer (HeLa) cells, showing up to 80% inhibition of cell viability at specific concentrations. The presence of substituents like trifluoromethyl (CF₃) and nitro (NO₂) groups significantly enhances their cytotoxic effects .
Anthelmintic Activity
EMT has been explored for its anthelmintic properties, particularly against parasitic infections such as those caused by Hymenolepis nana. In animal models, certain derivatives cleared infections effectively, showcasing their potential as therapeutic agents against helminthic diseases .
Corrosion Inhibition
EMT is utilized in the formulation of lubricating oils and hydraulic fluids due to its ability to act as a corrosion inhibitor. It helps stabilize oil compositions by preventing metal degradation, which is crucial in maintaining the longevity and efficiency of mechanical systems .
Matrix-Assisted Laser Desorption/Ionization (MALDI)
In analytical chemistry, EMT has been investigated as a matrix compound for MALDI mass spectrometry. Its effectiveness in ionizing a broad spectrum of analytes makes it a valuable tool for researchers in the field of proteomics and metabolomics .
Additives in Paints and Coatings
EMT derivatives are incorporated into paints and coatings as fungicides and mildew-proofing agents. Their ability to inhibit fungal growth makes them suitable for enhancing the durability of coatings in humid environments .
Agricultural Uses
The compound has been explored as a potential pesticide due to its antimicrobial properties. As an additive in agricultural formulations, EMT can help protect crops from bacterial and fungal pathogens, promoting healthier yields .
Summary Table of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Biological | Antimicrobial | Effective against S. aureus, E. coli with MICs ≤ 3.12 µg/mL |
| Antitumor | Up to 80% inhibition in HeLa cells | |
| Anthelmintic | Effective against Hymenolepis nana | |
| Chemical | Corrosion Inhibition | Stabilizes lubricating oils |
| MALDI Matrix | Enhances ionization efficiency | |
| Industrial | Fungicide in Paints | Prevents mildew growth |
| Agricultural Pesticide | Protects crops from pathogens |
Case Study 1: Antimicrobial Efficacy
A study conducted on various mercaptothiazole derivatives demonstrated their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that compounds with specific functional groups exhibited enhanced activity compared to standard antibiotics.
Case Study 2: Cancer Cell Line Testing
In vitro testing on HeLa cells revealed that EMT derivatives with halogen substituents showed significant cytotoxicity, suggesting a pathway for developing new anticancer drugs based on this scaffold.
Mechanism of Action
The mechanism of action of ethyl 2-mercaptothiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The thiazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s sulfur atom can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
(a) Ethyl 2-aminothiazole-5-carboxylate
- Structure: Replaces the mercapto group with an amino (-NH₂) group.
- Molecular Formula : C₆H₈N₂O₂S (MW: 172.20 g/mol) .
- Applications: Widely used as a building block in pharmaceuticals and agrochemicals due to its nucleophilic amino group, enabling reactions like acylation and alkylation .
- Key Difference: The amino group enhances solubility in polar solvents compared to the thiol group, which may form disulfide bonds under oxidative conditions .
(b) Ethyl 2-bromothiazole-4-carboxylate
- Structure : Bromine atom at the 2-position and carboxylate at the 4-position.
- Molecular Formula: C₆H₆BrNO₂S (MW: 236.09 g/mol).
- Applications : Bromine’s electronegativity facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthesizing functionalized thiazoles .
Substituent Variations on the Thiazole Ring
(a) Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
(b) Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate
- Structure : Features a benzimidazole-linked phenyl group at the 2-position.
- Molecular Formula : C₂₁H₁₈N₃O₂S (MW: 376.45 g/mol).
- Key Difference : Extended conjugation from the benzimidazole group may redshift UV-Vis absorption spectra, useful in photochemical studies .
Carboxylate Ester Modifications
(a) 2-Ethylthiazole-5-carboxylic Acid
- Structure : Lacks the ethyl ester, presenting a free carboxylic acid.
- Molecular Formula: C₆H₇NO₂S (MW: 157.19 g/mol).
- Applications : The carboxylic acid group enables salt formation or coordination with metal ions, useful in catalysis or material science .
- Key Difference : Increased acidity (pKa ~2–3) compared to the ester derivative, which is neutral .
(b) Methyl 2-acetylthiazole-5-carboxylate
- Structure : Methyl ester and acetyl group at the 2-position.
- Molecular Formula: C₇H₇NO₃S (MW: 185.20 g/mol).
- Applications : The acetyl group serves as a protecting group or a site for condensation reactions .
Comparative Data Table
Research Implications
- Reactivity: Mercapto groups offer unique redox and coordination properties, distinguishing this compound from amino or bromo analogs .
- Biological Activity : Substituents like benzimidazole or trifluoromethylphenyl may enhance target affinity but require balancing with pharmacokinetic properties .
- Synthetic Utility : Brominated and esterified derivatives are preferred for modular synthesis, while carboxylic acids are ideal for derivatization .
Biological Activity
Ethyl 2-mercaptothiazole-5-carboxylate is a sulfur-containing organic compound that belongs to the thiazole family. Its structure includes a thiazole ring, a mercapto group (-SH), and a carboxylate group (-COOEt), which contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is known for its interactions with various enzymes and proteins, influencing their activity through both covalent and non-covalent interactions. These include:
- Enzyme Interactions : The compound can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.
- Cellular Effects : It modulates cell signaling pathways, gene expression, and cellular metabolism, which can lead to significant changes in cellular responses.
The mechanism of action involves the following key interactions:
- Metal Ion Complexation : The thiazole ring can form stable complexes with metal ions, inhibiting metalloenzyme activity.
- Thiol Functionality : The mercapto group allows reversible bonding with cysteine residues in proteins, affecting their stability and activity.
- Gene Expression Modulation : this compound can interact with transcription factors, impacting gene transcription processes.
3. Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Derivatives have shown significant inhibitory effects against various bacterial strains.
- Anticancer Properties : Studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis in specific cancer lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibitory effects against bacterial strains | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibition of metalloenzymes |
4. Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Anticancer Research : A study demonstrated that the compound exhibits cytotoxicity against various tumor cell lines, suggesting its potential as a therapeutic agent .
- Enzyme Activity Modulation : Research indicates that it can inhibit enzymes such as monoamine oxidase, which is crucial in metabolic processes .
Case Study Example
In a cohort study involving workers exposed to related compounds, increased incidences of bladder cancer were observed among those exposed to similar thiazole derivatives. This highlights the potential health risks associated with prolonged exposure to compounds in this chemical class .
5.
This compound exhibits significant biological activity through its interactions with various biomolecules. Its potential applications in antimicrobial and anticancer therapies make it a compound of interest in pharmaceutical research. Future studies should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential further.
Q & A
Q. How does steric hindrance at the thiazole C-5 position affect regioselectivity in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura couplings with para-substituted aryl boronic acids. Compare yields and regioselectivity using ¹H NMR integration and X-ray crystallography. Model steric effects with Molecular Mechanics (MMFF94) .
Data Contradictions and Recommendations
- Synthetic Yield Discrepancies : Some protocols report 60–70% yields, while others achieve >85%. This may stem from varying catalyst purity or oxygen exposure. Always use freshly distilled solvents and rigorously degas reaction mixtures .
- Thiol pKa Variability : Reported pKa values range from 8.5–9.5. Confirm experimentally via potentiometric titration in 10% DMSO/water and compare with DFT-derived values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
